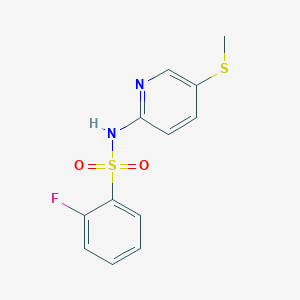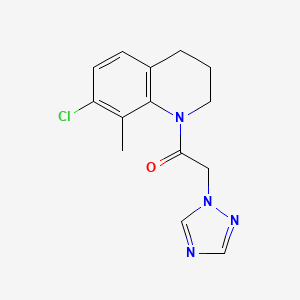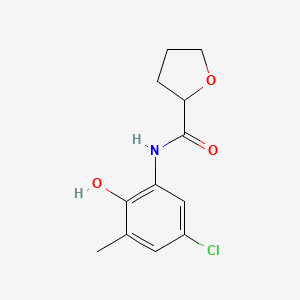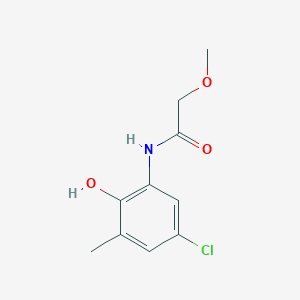
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide, also known as FMPB, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. FMPB belongs to the class of sulfonamide compounds, which have been widely used in the pharmaceutical industry due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a cytotoxic effect on cancer cells. It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. This compound also inhibits the activity of MMPs, which are involved in the degradation of extracellular matrix and the promotion of cancer cell invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide is its potential as a selective HDAC inhibitor. HDAC inhibitors have been shown to have anticancer effects, but their clinical use is limited by their non-specificity and toxicity. This compound may offer a more targeted approach to HDAC inhibition. However, one limitation of this compound is its low yield in the synthesis process, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the study of 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide. One direction is the optimization of the synthesis method to increase the yield of this compound. Another direction is the investigation of the molecular targets and pathways involved in the anticancer effects of this compound. Further studies are also needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings. Additionally, this compound may have potential as a therapeutic agent for other diseases, such as inflammatory and autoimmune disorders, which are also associated with dysregulation of HDAC activity.
Synthesemethoden
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 2-fluoropyridine-5-thiol with 2-bromo-1-(4-methylsulfonylphenyl)ethanone. The resulting intermediate is then treated with sodium hydride and chlorosulfonic acid to obtain the final product, this compound. The yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide has been studied for its potential as an anticancer agent. A study conducted by Zhang et al. (2018) showed that this compound inhibited the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The researchers also found that this compound induced apoptosis, or programmed cell death, in these cancer cells. Another study by Li et al. (2019) demonstrated that this compound suppressed the migration and invasion of pancreatic cancer cells by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis.
Eigenschaften
IUPAC Name |
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S2/c1-18-9-6-7-12(14-8-9)15-19(16,17)11-5-3-2-4-10(11)13/h2-8H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBYVEOPMDMWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)




![1-(2-Tert-butylsulfinylethyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7594206.png)
![N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)

![1-[3-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7594225.png)
![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)
![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)